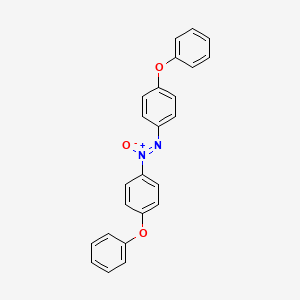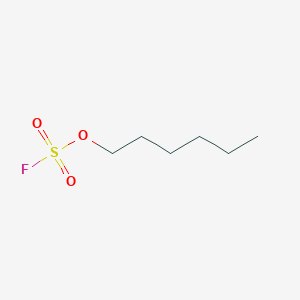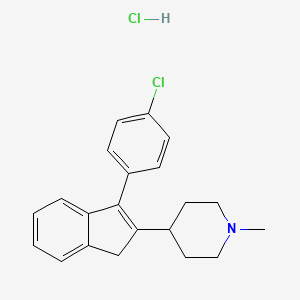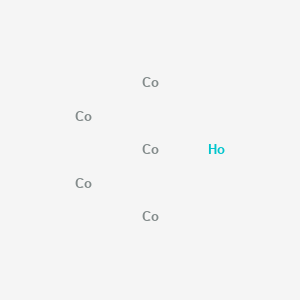
Cobalt;holmium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt and holmium are elements that belong to the transition metals and lanthanides, respectively When combined, they form intermetallic compounds that exhibit unique physical and chemical properties
Méthodes De Préparation
The synthesis of cobalt and holmium intermetallic compounds typically involves the co-reduction of their respective ions in a suitable medium. One common method is the electrochemical co-reduction of cobalt and holmium ions in a chloride melt at high temperatures (around 973 K). This process involves cyclic voltammetry to control the deposition of the metals on a tungsten electrode, resulting in the formation of intermetallic compounds such as Ho_xCo_y .
Analyse Des Réactions Chimiques
Cobalt and holmium intermetallic compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, cobalt can form oxides such as cobalt(III) oxide (Co_2O_3) and cobalt(II) oxide (CoO) under different conditions . Holmium, on the other hand, typically exhibits a +3 oxidation state and forms complexes with various ligands . The reactions of these intermetallic compounds often involve common reagents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction.
Applications De Recherche Scientifique
Cobalt and holmium intermetallic compounds have a wide range of scientific research applications. In materials science, they are used to create advanced magnetic materials due to their ferromagnetic properties. In catalysis, cobalt-based catalysts are known for their high activity in various chemical reactions . In medicine, cobalt complexes are being explored for their anticancer properties, while holmium-doped fibers are used in fiber optic communications systems . Additionally, these compounds are used in environmental remediation applications, such as photocatalysts for degrading pollutants .
Mécanisme D'action
The mechanism of action of cobalt and holmium intermetallic compounds varies depending on their application. In catalysis, cobalt’s electron configuration allows it to participate in redox reactions, enhancing its catalytic activity . In medical applications, cobalt complexes can act as hypoxia-selective prodrugs, releasing active agents in low-oxygen environments typical of tumor tissues . Holmium’s role in fiber optics involves its ability to amplify signals over long distances without significant loss .
Comparaison Avec Des Composés Similaires
Cobalt and holmium intermetallic compounds can be compared to other transition metal and lanthanide intermetallics. Similar compounds include those formed with iron and nickel, which also exhibit ferromagnetic properties . cobalt and holmium compounds are unique due to their specific electronic configurations and the resulting magnetic and catalytic properties. For example, holmium’s inability to undergo π backbonding distinguishes it from other lanthanides .
Conclusion
Cobalt and holmium intermetallic compounds are versatile materials with a wide range of applications in science and industry Their unique properties make them valuable in fields such as catalysis, materials science, and medicine
Propriétés
Numéro CAS |
12017-63-9 |
|---|---|
Formule moléculaire |
Co5Ho |
Poids moléculaire |
459.59630 g/mol |
Nom IUPAC |
cobalt;holmium |
InChI |
InChI=1S/5Co.Ho |
Clé InChI |
BRYLNLCBLAPTSG-UHFFFAOYSA-N |
SMILES canonique |
[Co].[Co].[Co].[Co].[Co].[Ho] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


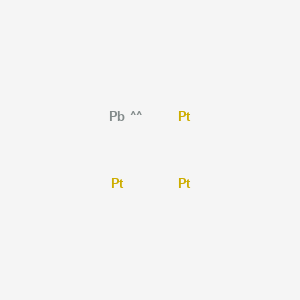
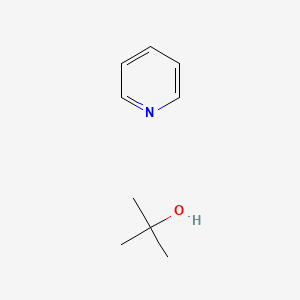


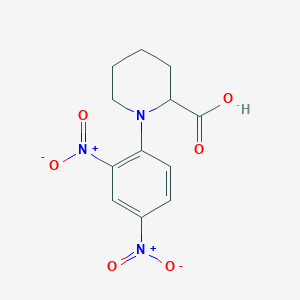
![1-cyclohex-2-en-1-yloxy-4-[(Z)-4-(4-cyclohex-2-en-1-yloxyphenyl)hex-3-en-3-yl]benzene](/img/structure/B14714770.png)
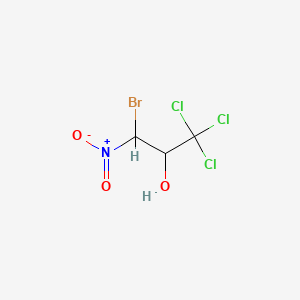

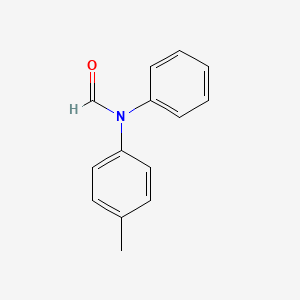
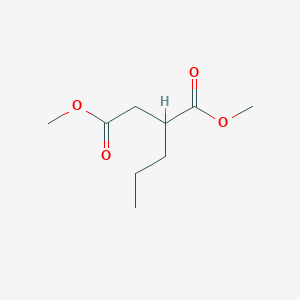
![1,2,3,4,5-Pentachloro-6-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14714792.png)
